

physical and chemical properties of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(5-Mercaptotetrazole-1-yl)ethanol-d4

Cat. No.: B15600509

[Get Quote](#)

An In-depth Technical Guide to 2-(5-Mercaptotetrazole-1-yl)ethanol-d4

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological significance of **2-(5-Mercaptotetrazole-1-yl)ethanol-d4**. This isotopically labeled compound is a critical tool for researchers and professionals in drug development, particularly in the study of β -lactam antibiotics.

Core Physical and Chemical Properties

2-(5-Mercaptotetrazole-1-yl)ethanol-d4 is the deuterated analog of 2-(5-Mercaptotetrazole-1-yl)ethanol. The introduction of four deuterium atoms on the ethanol moiety provides a valuable tool for metabolic studies and pharmacokinetic profiling, allowing for the differentiation from its non-deuterated counterpart in biological matrices. While specific experimental data for the deuterated compound is limited, the physical and chemical properties can be reasonably extrapolated from its well-characterized parent compound.

Table 1: Physical and Chemical Properties of 2-(5-Mercaptotetrazole-1-yl)ethanol and its Deuterated Analog

Property	2-(5-Mercaptotetrazole-1-yl)ethanol	2-(5-Mercaptotetrazole-1-yl)ethanol-d4
CAS Number	56610-81-2 [1][2][3][4]	56610-81-2 (unlabeled) [3]
Molecular Formula	C ₃ H ₆ N ₄ OS [1][5]	C ₃ H ₂ D ₄ N ₄ OS [6]
Molecular Weight	146.17 g/mol [1][5]	150.20 g/mol
Appearance	White to Off-White Solid [2]	White to Off-White Solid
Melting Point	132-138 °C [1][2]	~132-138 °C
Boiling Point (Predicted)	221.4 ± 42.0 °C [1][2]	~221.4 ± 42.0 °C
Density (Predicted)	1.76 ± 0.1 g/cm ³ [1][2]	~1.76 ± 0.1 g/cm ³
Solubility	Slightly soluble in DMSO and Methanol [1][2]	Slightly soluble in DMSO and Methanol
pKa (Predicted)	14.20 ± 0.10 [1]	~14.20 ± 0.10

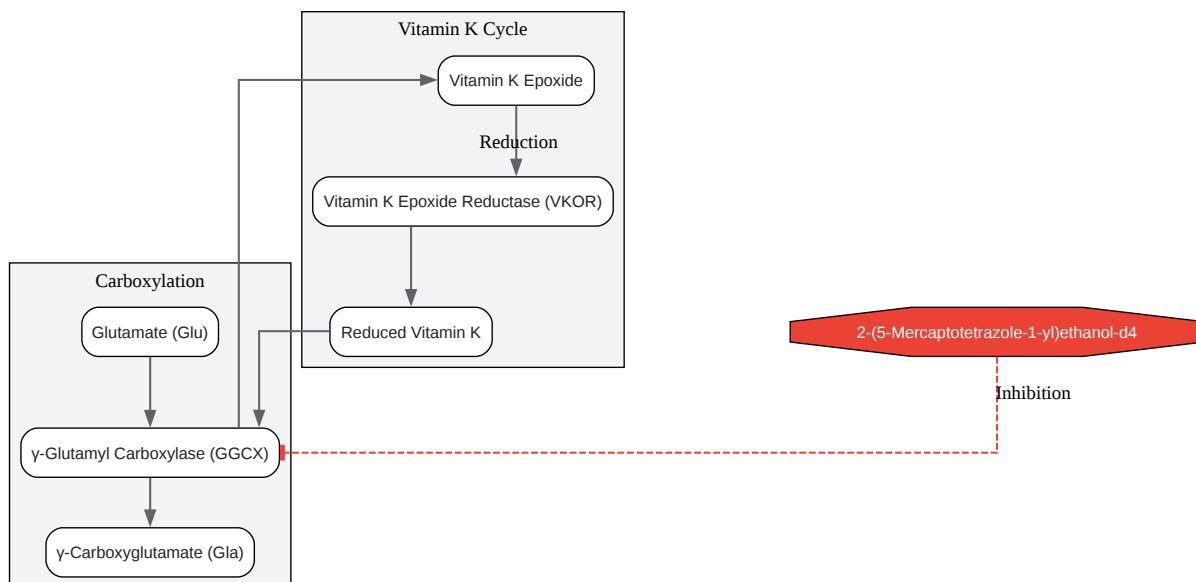
Biological Significance and Applications

2-(5-Mercaptotetrazole-1-yl)ethanol-d4 serves as an important intermediate and metabolite in the context of the β -lactam antibiotic, Flomoxef. [7] Its deuteration makes it an ideal internal standard for pharmacokinetic and metabolic studies of Flomoxef.

Furthermore, the parent compound, 2-(5-Mercaptotetrazole-1-yl)ethanol, has been noted for its inhibitory activity on vitamin K-dependent glutamylcarboxylase. [1][7] This enzyme is crucial for the post-translational modification of several blood coagulation factors.

Role in Flomoxef Metabolism

Flomoxef is a fourth-generation oxacephem antibiotic that functions by inhibiting bacterial cell wall synthesis. [8] 2-(5-Mercaptotetrazole-1-yl)ethanol is a known metabolite of Flomoxef. [9] The use of the deuterated version allows for precise tracking and quantification of this metabolic pathway.


[Click to download full resolution via product page](#)

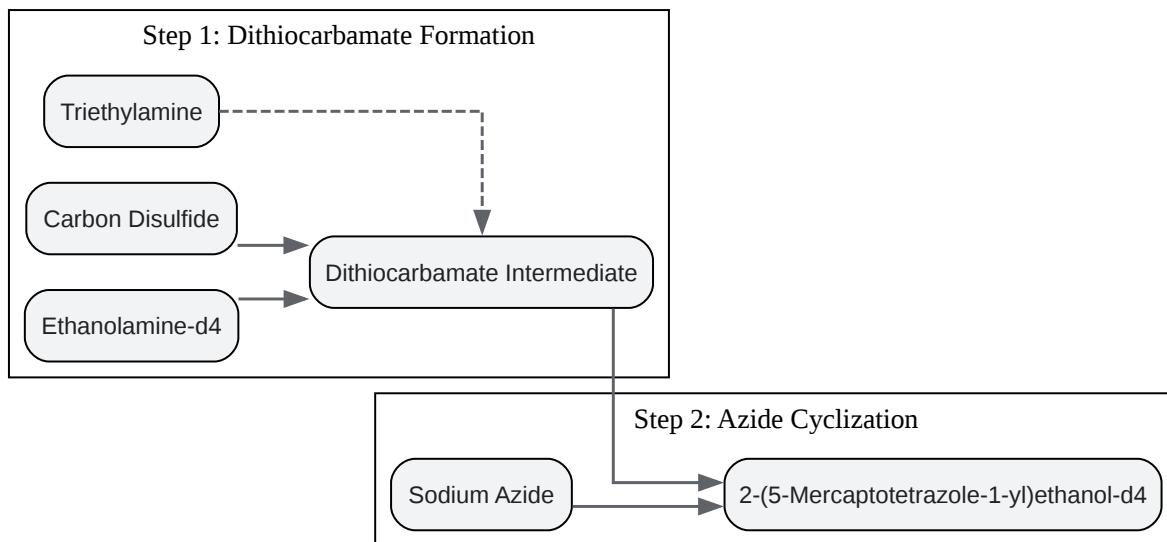
Caption: Metabolic pathway of Flomoxef to its metabolite.

Inhibition of Vitamin K-dependent Carboxylation

The tetrazole moiety in 2-(5-Mercaptotetrazole-1-yl)ethanol is implicated in the inhibition of vitamin K-dependent γ -glutamyl carboxylase. This enzyme is a key component of the vitamin K cycle, which is essential for the activation of clotting factors II, VII, IX, and X. Inhibition of this enzyme can lead to hypoprothrombinemia, a bleeding disorder.

The proposed mechanism involves the interaction of the tetrazole thiol group with the active site of the carboxylase, disrupting the carboxylation of glutamate (Glu) residues to γ -carboxyglutamate (Gla).

[Click to download full resolution via product page](#)


Caption: Inhibition of the Vitamin K cycle by the compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2-(5-Mercaptotetrazole-1-yl)ethanol-d4** are crucial for its application in research. The following sections provide representative methodologies.

Synthesis of **2-(5-Mercaptotetrazole-1-yl)ethanol-d4**

The synthesis of **2-(5-Mercaptotetrazole-1-yl)ethanol-d4** can be achieved through a multi-step process, adapting known procedures for similar tetrazole compounds. A plausible synthetic route is outlined below.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the target compound.

Step 1: Formation of Triethylammonium N-(2-hydroxyethyl-d4)dithiocarbamate

- In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve ethanolamine-d4 (1.0 eq) in anhydrous ethanol.
- Cool the solution to 0-5 °C in an ice bath.
- Add triethylamine (1.1 eq) dropwise to the solution while maintaining the temperature.
- Slowly add carbon disulfide (1.1 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- The formation of the dithiocarbamate intermediate can be monitored by Thin Layer Chromatography (TLC).
- The solvent is removed under reduced pressure to yield the crude triethylammonium N-(2-hydroxyethyl-d4)dithiocarbamate, which is used in the next step without further purification.

Step 2: Cyclization to **2-(5-Mercaptotetrazole-1-yl)ethanol-d4**

- Dissolve the crude dithiocarbamate intermediate from Step 1 in water.
- Add sodium azide (1.5 eq) to the solution.
- Heat the reaction mixture to reflux (approximately 90-100 °C) for 12-18 hours. The reaction should be carried out in a well-ventilated fume hood due to the potential formation of toxic hydrazoic acid.
- Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).
- After completion, cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.
- The precipitated crude product is collected by filtration, washed with cold water, and dried under vacuum.
- Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure **2-(5-Mercaptotetrazole-1-yl)ethanol-d4**.

Analytical Characterization

The identity and purity of the synthesized **2-(5-Mercaptotetrazole-1-yl)ethanol-d4** should be confirmed using standard analytical techniques.

Table 2: Analytical Methods for Characterization

Technique	Purpose	Expected Observations
¹ H NMR	Structural Confirmation	Absence or significant reduction of signals corresponding to the ethyl protons. Presence of signals for the tetrazole proton and the hydroxyl proton.
¹³ C NMR	Structural Confirmation	Signals corresponding to the two carbon atoms of the ethanol moiety and the tetrazole ring carbon.
Mass Spectrometry (MS)	Molecular Weight Confirmation	A molecular ion peak corresponding to the calculated mass of the deuterated compound (150.20 g/mol).
HPLC	Purity Assessment	A single major peak indicating high purity.
Elemental Analysis	Elemental Composition	Percentages of C, H (including D), N, O, and S consistent with the molecular formula <chem>C3H2D4N4OS</chem> .

Safety and Handling

2-(5-Mercaptotetrazole-1-yl)ethanol and its deuterated analog should be handled with care in a laboratory setting.

- Hazard Codes: F (Flammable), Xn (Harmful), Xi (Irritant), T (Toxic)[[1](#)]
- Risk Statements: Flammable solid. Causes skin and serious eye irritation. Harmful if swallowed, in contact with skin, or if inhaled.[[1](#)]

- Safety Precautions: Wear protective gloves, clothing, eye, and face protection. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area.

Conclusion

2-(5-Mercaptotetrazole-1-yl)ethanol-d4 is a valuable research tool for scientists in the fields of medicinal chemistry and drug metabolism. Its utility as an internal standard for the antibiotic Flomoxef and its potential as an inhibitor of vitamin K-dependent carboxylation make it a compound of significant interest. The synthetic and analytical protocols outlined in this guide provide a foundation for its preparation and characterization, enabling further investigation into its biological roles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(5-Mercaptotetrazole-1-yl)ethanol | 56610-81-2 [amp.chemicalbook.com]
- 2. nbinfo.com [nbinfo.com]
- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 2-(5-Mercaptotetrazole-1-yl)ethanol | C3H6N4OS | CID 10307870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. clinivex.com [clinivex.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. cdn.who.int [cdn.who.int]
- To cite this document: BenchChem. [physical and chemical properties of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15600509#physical-and-chemical-properties-of-2-5-mercaptotetrazole-1-yl-ethanol-d4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com